molecular formula C24H30N2O4S B3938053 Methyl 2-(6-tert-butyl-2-propanamido-4,5,6,7-tetrahydro-1-benzothiophene-3-amido)benzoate

Methyl 2-(6-tert-butyl-2-propanamido-4,5,6,7-tetrahydro-1-benzothiophene-3-amido)benzoate

Cat. No.: B3938053
M. Wt: 442.6 g/mol
InChI Key: NFOXADPQQHCULZ-UHFFFAOYSA-N
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Description

Methyl 2-(6-tert-butyl-2-propanamido-4,5,6,7-tetrahydro-1-benzothiophene-3-amido)benzoate is a complex organic compound with a unique structure that includes a benzothiophene ring, an ester group, and multiple amide functionalities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(6-tert-butyl-2-propanamido-4,5,6,7-tetrahydro-1-benzothiophene-3-amido)benzoate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Benzothiophene Ring: The benzothiophene ring can be synthesized through a cyclization reaction involving a thiophene derivative and an appropriate electrophile.

    Introduction of the Amide Groups: The amide functionalities are introduced through acylation reactions using suitable acyl chlorides or anhydrides.

    Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(6-tert-butyl-2-propanamido-4,5,6,7-tetrahydro-1-benzothiophene-3-amido)benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the amide groups to amines or to reduce other functionalities within the molecule.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzothiophene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents such as halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols.

Scientific Research Applications

Methyl 2-(6-tert-butyl-2-propanamido-4,5,6,7-tetrahydro-1-benzothiophene-3-amido)benzoate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of Methyl 2-(6-tert-butyl-2-propanamido-4,5,6,7-tetrahydro-1-benzothiophene-3-amido)benzoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-(6-tert-butyl-2-propanamido-4,5,6,7-tetrahydro-1-benzothiophene-3-amido)benzoate is unique due to its specific combination of functional groups and its potential for diverse applications. Its structure allows for various chemical modifications, making it a versatile compound in research and industrial applications.

Properties

IUPAC Name

methyl 2-[[6-tert-butyl-2-(propanoylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H30N2O4S/c1-6-19(27)26-22-20(16-12-11-14(24(2,3)4)13-18(16)31-22)21(28)25-17-10-8-7-9-15(17)23(29)30-5/h7-10,14H,6,11-13H2,1-5H3,(H,25,28)(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFOXADPQQHCULZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=C(C2=C(S1)CC(CC2)C(C)(C)C)C(=O)NC3=CC=CC=C3C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H30N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl 2-(6-tert-butyl-2-propanamido-4,5,6,7-tetrahydro-1-benzothiophene-3-amido)benzoate
Reactant of Route 2
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Methyl 2-(6-tert-butyl-2-propanamido-4,5,6,7-tetrahydro-1-benzothiophene-3-amido)benzoate
Reactant of Route 3
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Methyl 2-(6-tert-butyl-2-propanamido-4,5,6,7-tetrahydro-1-benzothiophene-3-amido)benzoate
Reactant of Route 4
Reactant of Route 4
Methyl 2-(6-tert-butyl-2-propanamido-4,5,6,7-tetrahydro-1-benzothiophene-3-amido)benzoate
Reactant of Route 5
Methyl 2-(6-tert-butyl-2-propanamido-4,5,6,7-tetrahydro-1-benzothiophene-3-amido)benzoate
Reactant of Route 6
Methyl 2-(6-tert-butyl-2-propanamido-4,5,6,7-tetrahydro-1-benzothiophene-3-amido)benzoate

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